![molecular formula C12H8ClFN4O2 B1431297 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide CAS No. 936564-98-6](/img/structure/B1431297.png)
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide
Overview
Description
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide (CFPCA) is a novel chemical compound that has recently been studied for its potential applications in scientific research. CFPCA is an organic molecule with a molecular weight of 277.6 g/mol and a melting point of 167.5°C. It is a stable, white crystalline solid that is soluble in organic solvents. CFPCA has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and medicinal chemistry.
Scientific Research Applications
Antimycobacterial Activity
This compound has shown promising results in the treatment of Mycobacterium tuberculosis. In a study, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide, a derivative of the compound, displayed significant activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 12.5 μg·mL −1 .
Antibacterial Activity
The compound has also demonstrated antibacterial properties. For instance, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, another derivative, was found to be effective against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values of 7.81 μM and 15.62 μM respectively .
Synthesis of Novel Derivatives
The compound can be used as a starting material for the synthesis of novel derivatives with potential antimicrobial properties. For example, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of 3-benzylaminopyrazine-2-carboxamides .
Drug Development
The compound’s derivatives have been used in the development of new drugs. For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed low cytotoxicity in the HepG2 cell line, making it a potential candidate for drug development .
Molecular Docking Studies
The compound and its derivatives can be used in molecular docking studies to investigate potential drug targets. For example, active compounds were docked to several conformations of the enoyl-ACP-reductase of Mycobacterium tuberculosis .
Intermediate in Synthesis
The compound can serve as a valuable intermediate in the synthesis of other compounds, such as 5-Chloro-2, 3, 4-trifluorobenzoic acid derivatives, which have pharmacokinetic properties as antibacterial agents .
properties
IUPAC Name |
3-[(5-chloro-2-fluorobenzoyl)amino]pyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4O2/c13-6-1-2-8(14)7(5-6)12(20)18-11-9(10(15)19)16-3-4-17-11/h1-5H,(H2,15,19)(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBYRWYBFPAGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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